molecular formula C16H16O4 B14892397 (S)-3-(2-(benzyloxy)phenyl)-2-hydroxypropanoic acid

(S)-3-(2-(benzyloxy)phenyl)-2-hydroxypropanoic acid

Cat. No.: B14892397
M. Wt: 272.29 g/mol
InChI Key: SQUSTFPYVPZFBE-AWEZNQCLSA-N
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Description

(S)-3-(2-(benzyloxy)phenyl)-2-hydroxypropanoic acid is an organic compound with a complex structure that includes a benzyloxy group attached to a phenyl ring, which is further connected to a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(2-(benzyloxy)phenyl)-2-hydroxypropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzaldehyde and benzyl bromide.

    Formation of Benzyloxy Group: The benzyloxy group is introduced by reacting 2-hydroxybenzaldehyde with benzyl bromide in the presence of a base like potassium carbonate.

    Aldol Condensation: The resulting benzyloxybenzaldehyde undergoes an aldol condensation with an appropriate aldehyde or ketone to form the desired product.

    Hydrolysis and Purification: The final step involves hydrolysis of the intermediate product to yield this compound, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(2-(benzyloxy)phenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The benzyloxy group can be reduced to a hydroxyl group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Formation of benzyloxybenzoic acid or benzyloxybenzophenone.

    Reduction: Formation of 2-hydroxyphenylpropanol.

    Substitution: Formation of nitro or sulfonic acid derivatives of the phenyl ring.

Scientific Research Applications

(S)-3-(2-(benzyloxy)phenyl)-2-hydroxypropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-(2-(benzyloxy)phenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to inflammation, microbial growth, or cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyloxyphenylacetic acid: Similar structure but with the benzyloxy group at the para position.

    2-Benzyloxyphenylacetic acid: Similar structure but with the benzyloxy group at the ortho position.

Uniqueness

(S)-3-(2-(benzyloxy)phenyl)-2-hydroxypropanoic acid is unique due to its specific stereochemistry and the presence of both a benzyloxy group and a hydroxypropanoic acid moiety. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

(2S)-2-hydroxy-3-(2-phenylmethoxyphenyl)propanoic acid

InChI

InChI=1S/C16H16O4/c17-14(16(18)19)10-13-8-4-5-9-15(13)20-11-12-6-2-1-3-7-12/h1-9,14,17H,10-11H2,(H,18,19)/t14-/m0/s1

InChI Key

SQUSTFPYVPZFBE-AWEZNQCLSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C[C@@H](C(=O)O)O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2CC(C(=O)O)O

Origin of Product

United States

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